2,4-dimethyl-N-phenylbenzenesulfonamide
Description
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2,4-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-9-14(12(2)10-11)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI Key |
YKMJBODHLHVMHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural Analogues
2.1.1. N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
This analogue (C₁₄H₁₅NO₃S, molecular weight: 277.34 g/mol) replaces one methyl group in the target compound with a hydroxyl group at the para-position of the N-phenyl ring . However, this substitution may reduce thermal stability compared to the fully methylated parent compound.
2.1.2. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
This derivative (C₂₀H₁₈F₂N₂O₄S₂) features dual sulfonamide groups and fluorine substituents . The electron-withdrawing fluorine atoms increase electrophilicity, which could enhance reactivity in cross-coupling reactions. The steric bulk of the 2,3-dimethylphenyl group may hinder crystal packing efficiency compared to the less substituted target compound .
2.1.3. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
This compound (C₁₈H₁₉N₃O₄S₂) incorporates a 1,2-oxazole ring, introducing heterocyclic character .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bond Donors | LogP* (Predicted) |
|---|---|---|---|---|
| 2,4-Dimethyl-N-phenylbenzenesulfonamide | 261.33 | Not reported | 1 (N–H) | 3.5 |
| N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | 277.34 | Not reported | 2 (N–H, O–H) | 2.8 |
| N-(2,3-Dimethylphenyl)-4-fluoro-benzenesulfonamide | 396.45 | Not reported | 1 (N–H) | 4.2 |
| 4-Methyl-N-(4-oxazolyl)benzenesulfonamide | 397.49 | Not reported | 2 (N–H) | 3.1 |
*LogP values estimated using fragment-based methods.
Preparation Methods
Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
The precursor 2,4-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of m-xylene. The reaction involves:
Representative Procedure (Source):
-
m-Xylene (10 mL) in chloroform (40 mL) is treated with ClSO₃H (25 mL) at 0°C.
-
The mixture is stirred at room temperature, quenched with ice water, and extracted with chloroform.
-
The organic layer is evaporated to yield 2,4-dimethylbenzenesulfonyl chloride as a pale yellow solid.
Coupling with Aniline Derivatives
The sulfonyl chloride reacts with aniline or substituted anilines to form the target sulfonamide:
Example (Source):
-
2,4-Dimethylbenzenesulfonyl chloride (1.2 eq) is added to o-toluidine (1 eq) in ethanol.
-
The mixture is refluxed for 1 hour, cooled, and poured into ice water.
-
The precipitate is filtered and recrystallized from ethanol to yield the product (73% yield).
Alternative Synthetic Routes
Copper-Catalyzed Cross-Coupling
A modern method employs copper bromide (CuBr₂) to facilitate sulfonamide formation under milder conditions:
Procedure (Source):
-
N-Methylaniline (0.6 mmol) and sodium p-toluenesulfinate (0.5 mmol) are mixed in DMSO.
-
CuBr₂ (0.1 mmol) is added, and the reaction is stirred at 100°C for 24 hours.
-
The product is extracted with diethyl ether and purified via column chromatography.
Protocol (Source):
-
m-Xylene (3.35 kg) is mixed with anhydrous Na₂SO₄ (0.05 kg) and ClSO₃H (3.25 kg) at 10°C.
-
SOCl₂ (0.75 kg) is added, and the mixture is stirred for 5 hours.
-
The product is precipitated in ice water, filtered, and dried to yield 4.96 kg (85.5% yield).
Comparative Analysis of Methods
Purification and Characterization
Purification Techniques
Analytical Data
Industrial-Scale Optimization
-
Continuous Flow Systems : Automated reactors enhance yield consistency and reduce human error.
-
Reagent Ratios : Excess ClSO₃H (5–10 eq) ensures complete sulfonation.
-
Waste Management : Recovery of HCl gas and spent acid for reuse aligns with green chemistry principles.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Crystallization Issues :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,4-dimethyl-N-phenylbenzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling 2,4-dimethylbenzenesulfonyl chloride with aniline derivatives under nucleophilic substitution. Key steps include:
- Starting Materials : 2,4-dimethylbenzenesulfonyl chloride and substituted anilines.
- Reagents : Triethylamine or sodium bicarbonate to deprotonate the amine and facilitate coupling .
- Conditions : Reactions are conducted in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C for 12–24 hours. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of reagents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at positions 2 and 4, phenyl ring protons) .
- HPLC : Quantifies purity (>95% typical for research-grade material) and detects byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₅NO₂S; calc. 261.08 g/mol) .
Q. How can researchers purify 2,4-dimethyl-N-phenylbenzenesulfonamide effectively?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates sulfonamide derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles. Hydrogen bonding (N–H⋯O, O–H⋯O) is critical for supramolecular packing .
- Refinement : SHELXL refines structures using least-squares minimization. Hydrogen atoms are placed geometrically or located via difference maps .
Q. What strategies address contradictions in reported biological activity data for sulfonamide analogs?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, solvent).
- Structural Confirmation : Verify purity and stereochemistry via SCXRD to rule out impurities as confounding factors .
- SAR Studies : Modify substituents (e.g., methyl groups, phenyl rings) and correlate with activity trends .
Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., sulfonamide group’s electron-withdrawing effects) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., carbonic anhydrase), highlighting key binding residues .
Q. What are the challenges in correlating substituent effects with biological activity in sulfonamide derivatives?
- Methodological Answer :
- Steric vs. Electronic Effects : Methyl groups at positions 2 and 4 may enhance lipophilicity but hinder target binding. Quantitative structure-activity relationship (QSAR) models differentiate contributions .
- Protease Inhibition Assays : Measure Ki values against serine hydrolases to quantify substituent impacts on enzyme inhibition .
Q. How can researchers mitigate stability issues during storage or experimental use?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
